3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
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Overview
Description
3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The synthesis begins with the formation of the piperazine ring, which is achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a halobenzene derivative.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, where the intermediate product reacts with benzenesulfonyl chloride in the presence of a base.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction with an appropriate ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzenesulfonyl group can act as an electrophile, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzenesulfonyl)-1-(4-methylpiperazin-1-yl)propan-1-one
- 3-(Benzenesulfonyl)-1-(4-ethylpiperazin-1-yl)propan-1-one
- 3-(Benzenesulfonyl)-1-(4-phenylpiperidin-1-yl)propan-1-one
Uniqueness
3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to the presence of both the benzenesulfonyl and phenylpiperazine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(11-16-25(23,24)18-9-5-2-6-10-18)21-14-12-20(13-15-21)17-7-3-1-4-8-17/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDVHRPVIITBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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